Lysocellin
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Overview
Description
Lysocellin is a complex organic compound characterized by multiple chiral centers and a peroxoic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lysocellin involves multiple steps, including the formation of oxane and oxolan rings, and the introduction of the peroxoic acid group. The reaction conditions typically require controlled temperatures, specific catalysts, and precise timing to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain the necessary conditions for each step. The use of high-purity reagents and advanced purification techniques would be essential to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The peroxoic acid group can participate in oxidation reactions, converting other functional groups into their oxidized forms.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone-containing products, while reduction reactions could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple chiral centers. Its unique structure makes it a valuable tool for studying stereochemistry and reaction mechanisms.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions and the effects of chiral molecules on biological systems. Its multiple chiral centers make it an interesting subject for studying the interactions between chiral molecules and biological macromolecules.
Medicine
In medicine, this compound has potential applications as a drug candidate due to its complex structure and multiple functional groups. It may exhibit unique pharmacological properties that could be harnessed for therapeutic purposes.
Industry
In industrial applications, this compound can be used in the synthesis of advanced materials and as a catalyst in various chemical processes. Its ability to undergo multiple types of reactions makes it a versatile tool in industrial chemistry.
Mechanism of Action
The mechanism of action of Lysocellin involves its interaction with specific molecular targets and pathways. The peroxoic acid group can participate in redox reactions, altering the oxidation state of target molecules. The multiple chiral centers allow for specific interactions with enzymes and other biological macromolecules, potentially leading to unique biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2S,3R,5S,6S)-6-[(3S,4S,6R)-6-[(3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]ethanehydroperoxide
- **2-[(2S,3R,5S,6S)-6-[(3S,4S,6R)-6-[(3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]ethaneperoxide
Uniqueness
The uniqueness of Lysocellin lies in its specific arrangement of chiral centers and the presence of the peroxoic acid group. This combination of features allows it to participate in a wide range of chemical reactions and interact with biological systems in unique ways.
Properties
CAS No. |
55898-33-4 |
---|---|
Molecular Formula |
C34H60O10 |
Molecular Weight |
628.8 g/mol |
IUPAC Name |
2-[(2S,3R,5S,6S)-6-[(3S,4S,6R)-6-[(3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]ethaneperoxoic acid |
InChI |
InChI=1S/C34H60O10/c1-11-24(29(38)22(8)28(37)23(9)30-19(5)14-18(4)25(41-30)15-27(36)43-40)31-20(6)16-32(10,42-31)34(39)21(7)17-33(13-3,44-34)26(35)12-2/h18-26,28,30-31,35,37,39-40H,11-17H2,1-10H3/t18-,19+,20+,21-,22+,23?,24+,25+,26+,28-,30+,31?,32+,33-,34-/m1/s1 |
InChI Key |
QYWGMFHIXAJJEG-KAENHNMNSA-N |
SMILES |
CCC(C1C(CC(O1)(C)C2(C(CC(O2)(CC)C(CC)O)C)O)C)C(=O)C(C)C(C(C)C3C(CC(C(O3)CC(=O)OO)C)C)O |
Isomeric SMILES |
CC[C@H](C1[C@H](C[C@@](O1)(C)[C@]2([C@@H](C[C@](O2)(CC)[C@H](CC)O)C)O)C)C(=O)[C@@H](C)[C@H](C(C)[C@@H]3[C@H](C[C@H]([C@@H](O3)CC(=O)OO)C)C)O |
Canonical SMILES |
CCC(C1C(CC(O1)(C)C2(C(CC(O2)(CC)C(CC)O)C)O)C)C(=O)C(C)C(C(C)C3C(CC(C(O3)CC(=O)OO)C)C)O |
Synonyms |
lysocellin lysocellin monosodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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